molecular formula C49H44O7 B12940244 (3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol CAS No. 129536-40-9

(3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol

Cat. No.: B12940244
CAS No.: 129536-40-9
M. Wt: 744.9 g/mol
InChI Key: OSWLPGDZKJDTLU-UHFFFAOYSA-N
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Description

(3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol is a complex organic compound characterized by its multiple benzyloxy groups attached to a phenylmethanol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by benzylation reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen, to prevent unwanted side reactions. Solvents like 1,2-dimethoxyethane are used, and reagents such as sodium tetrahydroborate and boron trifluoride diethyl etherate are employed to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dihydroxybenzyl alcohol: A simpler compound with similar hydroxyl groups.

    Benzyloxybenzyl derivatives: Compounds with similar benzyloxy functional groups.

Uniqueness

(3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol is unique due to its multiple benzyloxy groups and the specific arrangement of these groups around the phenylmethanol core.

Properties

IUPAC Name

[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H44O7/c50-30-41-21-44(55-35-42-23-46(51-31-37-13-5-1-6-14-37)28-47(24-42)52-32-38-15-7-2-8-16-38)27-45(22-41)56-36-43-25-48(53-33-39-17-9-3-10-18-39)29-49(26-43)54-34-40-19-11-4-12-20-40/h1-29,50H,30-36H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWLPGDZKJDTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC(=CC(=C3)CO)OCC4=CC(=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H44O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572252
Record name (3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

744.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129536-40-9
Record name (3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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